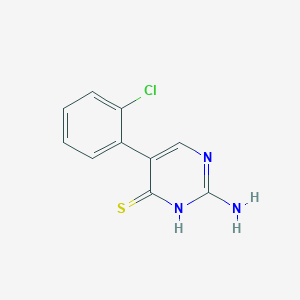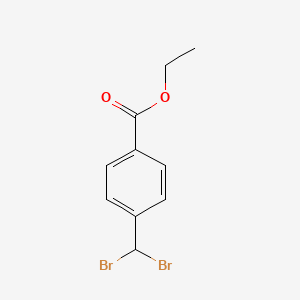![molecular formula C26H25N3O B11961140 1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide CAS No. 853318-35-1](/img/structure/B11961140.png)
1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is a complex organic compound with the molecular formula C26H25N3O and a molecular weight of 395.509.
Vorbereitungsmethoden
The synthesis of 1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves the [3 + 2] cycloaddition of isoquinolinium ylides to fumaronitrile. The cycloimmonium ylides react in situ as 1,3-dipoles with fumaronitrile to selectively form the final compound
Analyse Chemischer Reaktionen
1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has shown significant potential in scientific research, particularly in medicinal chemistry. It has been evaluated for its anticancer activity against a panel of 60 human cancer cell lines, showing broad-spectrum antiproliferative activity. In vitro assays and molecular docking studies have revealed its interaction with tubulin, indicating its potential as a tubulin polymerization inhibitor . Additionally, its unique structure makes it a valuable candidate for the development of hybrid drugs aimed at reducing toxicity and drug resistance.
Wirkmechanismus
The mechanism of action of 1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with tubulin, a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide can be compared with other cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives, such as:
- 1-Cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- 1-Cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- 1-Cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
These compounds share similar structural motifs but differ in their substituents, which can significantly impact their biological activities and applications. The unique diisopropylphenyl group in this compound contributes to its distinct properties and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
853318-35-1 |
|---|---|
Molekularformel |
C26H25N3O |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
1-cyano-N-[2,6-di(propan-2-yl)phenyl]pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H25N3O/c1-16(2)20-10-7-11-21(17(3)4)24(20)28-26(30)23-14-19(15-27)25-22-9-6-5-8-18(22)12-13-29(23)25/h5-14,16-17H,1-4H3,(H,28,30) |
InChI-Schlüssel |
XPLONQUUEXAJAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C3N2C=CC4=CC=CC=C43)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)

![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)
![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)

![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)





![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)
